Darifenacin Impurity C
CAS No.:
Cat. No.: VC14557446
Molecular Formula: C28H30N2O3
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C28H30N2O3 |
---|---|
Molecular Weight | 442.5 g/mol |
IUPAC Name | 2-[(3S)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide |
Standard InChI | InChI=1S/C28H30N2O3/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(32,20-25)16-13-21-11-12-26-22(19-21)15-18-33-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/t25-,30?/m1/s1 |
Standard InChI Key | NWHZIKCUBJRZEN-GOWJNXQMSA-N |
Isomeric SMILES | C1C[N+](C[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |
Canonical SMILES | C1C[N+](CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)(CCC4=CC5=C(C=C4)OCC5)[O-] |
Chemical Identity and Structural Characteristics
Darifenacin Impurity C is a chiral molecule with a molecular formula of and a molecular weight of 408.53 g/mol . Its structure comprises a pyrrolidine ring substituted with diphenylacetonitrile and a 2,3-dihydrobenzofuran ethyl group, rendering it stereochemically complex. The nitrile functional group distinguishes it from darifenacin’s primary amide structure, likely originating from incomplete hydrolysis during synthesis .
Property | Value |
---|---|
CAS Registry Number | 252317-48-9 |
Molecular Formula | |
Molecular Weight | 408.53 g/mol |
Chiral Centers | 1 (3S configuration) |
Storage Conditions | 2–8°C (refrigerated) |
Key Functional Groups | Nitrile, benzofuran, pyrrolidine |
Synthetic Pathways and Formation Mechanisms
Darifenacin Impurity C arises during the final stages of darifenacin synthesis, particularly during the coupling of the pyrrolidine intermediate with diphenylacetonitrile precursors. Incomplete hydrolysis of the nitrile intermediate to the corresponding amide is the primary route for its formation . Process optimization studies suggest that reaction parameters such as temperature (>40°C), prolonged reaction times, and excess cyanide reagents exacerbate impurity generation .
Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Reverse-phase high-performance liquid chromatography (RP-HPLC) and chiral stationary phase (CSP) chromatography are the gold standards for resolving Darifenacin Impurity C from the parent drug and other related substances. A validated stability-indicating method employs the following parameters :
Parameter | Specification |
---|---|
Column | Chiralpak IC (250 × 4.6 mm, 5 µm) |
Mobile Phase | n-Hexane:Ethanol:Diethylamine (75:25:0.05 v/v/v) |
Flow Rate | 0.8 mL/min |
Detection Wavelength | 230 nm |
Column Temperature | 27°C |
Retention Time | 12.4 min (Impurity C) |
This method achieves a resolution () of ≥4.0 between darifenacin and Impurity C, with a limit of detection (LOD) of 0.08 µg/mL and a limit of quantification (LOQ) of 0.25 µg/mL . Peak purity indices >990 confirm the absence of co-eluting impurities .
Spectroscopic Characterization
High-resolution mass spectrometry (HR-MS) of Darifenacin Impurity C reveals a protonated molecular ion at 409.2285, consistent with its molecular formula . Infrared (IR) spectroscopy identifies characteristic absorptions at 2247 cm (C≡N stretch) and 1602 cm (aromatic C=C), further corroborating its structure .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume